ASB14780

cPLA2α Enzyme selectivity In vitro pharmacology

Researchers requiring orally bioavailable cPLA2α inhibitors for chronic in vivo disease models frequently encounter tools with poor selectivity or unknown pharmacokinetics. ASB14780 provides a validated solution with reproducible pharmacology. • cPLA2α IC₅₀ = 20 nM; >500-fold selectivity over sPLA2 (IC₅₀ >10 µM) • 89.6% oral bioavailability in mice; reverses established hepatic fibrosis after 6-week CCl₄ treatment • Superior to AACOCF3 in human prostate tissue functional assays; dose-dependent efficacy in OVA asthma models (5-20 mg/kg p.o.)

Molecular Formula C35H38N2O6
Molecular Weight 582.7 g/mol
Cat. No. B11936361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASB14780
Molecular FormulaC35H38N2O6
Molecular Weight582.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CN(C3=C2C=C(C=C3)CCC(=O)O)C4=CC=C(C=C4)OC5=CC=CC=C5.C(C(CO)(CO)N)O
InChIInChI=1S/C31H27NO3.C4H11NO3/c33-31(34)20-13-24-12-19-30-29(21-24)25(14-11-23-7-3-1-4-8-23)22-32(30)26-15-17-28(18-16-26)35-27-9-5-2-6-10-27;5-4(1-6,2-7)3-8/h1-10,12,15-19,21-22H,11,13-14,20H2,(H,33,34);6-8H,1-3,5H2
InChIKeyMBPXGBINIINSEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ASB14780 cPLA2α Inhibitor Overview


ASB14780 (3-[1-(4-phenoxyphenyl)-3-(2-phenylethyl)-1H-indol-5-yl]propanoic acid 2-amino-2-(hydroxymethyl)propane-1,3-diol salt) is an indole-based, orally active inhibitor of cytosolic phospholipase A2 alpha (cPLA2α, also designated group IVA PLA2) [1]. It exhibits an in vitro enzyme IC₅₀ of 20 nM against cPLA2α and demonstrates marked selectivity over secreted PLA2 (sPLA2, IC₅₀ >10 µM) . The compound has been profiled in multiple cellular and in vivo models, including those for hepatic fibrosis, fatty liver, asthma, and inflammation [2].

ASB14780: No Generic Substitute


Interchanging ASB14780 with another cPLA2α inhibitor is not scientifically sound due to substantial divergence in selectivity, oral bioavailability, species-dependent potency, and functional efficacy in whole-blood and tissue models [1]. Compounds within the cPLA2α inhibitor class, such as AACOCF3, pyrrophenone, and AVX001/AVX002, exhibit significantly different pharmacokinetic profiles and inhibitory mechanisms that directly impact experimental outcomes [2]. For instance, the slow-binding kinetics of AACOCF3 [3] and the uncharacterized oral bioavailability of many comparators render them unsuitable surrogates for ASB14780 in in vivo studies requiring oral dosing . The following evidence establishes the specific, quantifiable dimensions where ASB14780 is distinct from its closest analogs.

ASB14780 vs. cPLA2α Inhibitor Comparators


cPLA2α Selectivity vs. sPLA2

ASB14780 exhibits potent inhibition of cPLA2α with an IC₅₀ of 20 nM while showing no meaningful activity against secreted PLA2 (sPLA2, IC₅₀ >10 µM), yielding a >500-fold selectivity window [1]. In contrast, the classic cPLA2α inhibitor AACOCF3 has documented off-target activities, including binding to SSRP1 (Kd = 25.9 µM) and inhibiting iPLA2 [2], which can confound interpretation of results in complex biological systems.

cPLA2α Enzyme selectivity In vitro pharmacology

Human Prostate Tissue Efficacy

In human prostate tissue ex vivo, ASB14780 produced greater inhibition of electric field stimulation (EFS)-induced neurogenic contractions compared to AACOCF3, while requiring a 10-fold lower concentration [1]. This direct functional comparison in a human tissue model demonstrates enhanced pharmacological efficacy of ASB14780.

Human tissue Neurogenic contraction Ex vivo pharmacology

Mouse Oral Bioavailability

ASB14780 exhibits high oral bioavailability in mice (F = 89.6%), enabling robust in vivo efficacy via oral dosing . In contrast, many cPLA2α inhibitors, including pyrrophenone and AVX001/AVX002, lack reported oral bioavailability data, precluding their routine use in oral in vivo studies [1]. Even within its own class, ASB14780's oral bioavailability is species-dependent (34.3% in dog, 30.9% in monkey) , but this characterization is absent for most comparators, creating a significant advantage for ASB14780 in study design.

Pharmacokinetics Oral bioavailability In vivo efficacy

Human Whole Blood Potency

ASB14780 demonstrates species-dependent potency in whole blood assays, with IC₅₀ values of 0.54 µM in guinea pig whole blood and 0.64 µM in human whole blood [1]. This quantification of human whole blood activity is a key differentiator from AACOCF3, which exhibits an IC₅₀ of 15.0 µM in mouse cellular assays [2], suggesting ASB14780 possesses superior translational relevance for human studies.

Whole blood assay Species-specific pharmacology Translational research

Airway Hyperreactivity Attenuation

ASB14780 produces a dose-dependent attenuation of airway hyperreactivity (AHR) in a guinea pig ovalbumin (OVA)-induced asthma model, with significant effects observed at both 5 mg/kg and 20 mg/kg oral doses [1]. This in vivo functional efficacy contrasts with AACOCF3, which lacks robust oral activity [2], and with AVX001/AVX002, which have been studied primarily in arthritis models [3], underscoring the specific utility of ASB14780 for pulmonary inflammation studies.

Asthma In vivo pharmacology Dose-response

Established Hepatic Fibrosis Reversal

ASB14780 demonstrates a unique ability to reduce fibrosis in an established, mature hepatic fibrosis model following 6 weeks of CCl₄ treatment in mice [1]. This capability to reverse pre-existing fibrosis, rather than merely preventing its onset, is a distinct feature not documented for other cPLA2α inhibitors like AACOCF3 or pyrrophenone, which have not been evaluated in this specific disease-reversal context [2].

Hepatic fibrosis Nonalcoholic fatty liver disease In vivo efficacy

ASB14780: Optimal Application Scenarios


NASH and Hepatic Fibrosis Studies

ASB14780 is uniquely suited for chronic oral dosing studies in rodent models of NAFLD and hepatic fibrosis. Its demonstrated ability to not only prevent but also reduce established fibrosis after 6 weeks of CCl₄ treatment [1] positions it as a critical tool for evaluating cPLA2α inhibition in disease regression and therapeutic intervention strategies.

Human Prostate Ex Vivo Pharmacology

The direct, head-to-head functional superiority of ASB14780 over AACOCF3 in inhibiting neurogenic contractions in human prostate tissue [1] makes it the preferred cPLA2α inhibitor for ex vivo studies of human prostate smooth muscle physiology and for exploring cPLA2α as a target in benign prostatic hyperplasia (BPH).

Pulmonary Inflammation Models

For researchers requiring an orally bioavailable cPLA2α inhibitor with validated in vivo efficacy in asthma, ASB14780 offers a well-characterized tool. The compound's dose-dependent attenuation of airway hyperreactivity in guinea pig OVA models at 5 and 20 mg/kg p.o. [1] provides a clear basis for experimental design in studies of allergic airway inflammation.

High-Selectivity cPLA2α Target Validation

In studies where off-target activity could confound interpretation, ASB14780's >500-fold selectivity for cPLA2α over sPLA2 [1] and its lack of the documented non-cPLA2 targets seen with AACOCF3 (e.g., SSRP1 [2]) make it the superior choice for definitively attributing biological effects to cPLA2α inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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